molecular formula C15H12O3 B191499 7-Hydroxyflavanone CAS No. 6515-36-2

7-Hydroxyflavanone

Cat. No.: B191499
CAS No.: 6515-36-2
M. Wt: 240.25 g/mol
InChI Key: SWAJPHCXKPCPQZ-UHFFFAOYSA-N
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Description

7-Hydroxy-2-phenylchroman-4-one, also known as 7-hydroxyflavanone, is a flavonoid compound with the molecular formula C15H12O3. It belongs to the class of oxygen-containing heterocycles and is characterized by a chroman-4-one framework. This compound is significant due to its presence in various medicinal and synthetic compounds, exhibiting a broad range of biological and pharmaceutical activities .

Mechanism of Action

Target of Action

7-Hydroxyflavanone is a potent inhibitor of aromatase (CYP19) activity . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, a group of hormones that regulate many aspects of reproduction and development.

Mode of Action

It is known to interact with its target, aromatase, and inhibit its activity . This interaction and resulting inhibition can lead to changes in the levels of estrogens in the body, which can have various effects depending on the context.

Biochemical Pathways

This compound belongs to the class of organic compounds known as flavanones . These compounds contain a flavan-3-one moiety, characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 It is known to be involved in the synthesis of fully phosphorylated flavones for use as pancreatic cholesterol esterase inhibitors .

Result of Action

It is known to have various biological effects, including anticarcinogenic, antioxidant, and anti-estrogenic effects . These effects are likely due to its interaction with aromatase and the resulting changes in estrogen levels.

Biochemical Analysis

Biochemical Properties

7-Hydroxyflavanone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the enzyme sterol 14-α demethylase and DNA gyrase B . These interactions are crucial for its biological activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The specifics of its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, are areas of active research .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2’-hydroxyacetophenone and benzaldehyde in the presence of a base, followed by cyclization to form the chromanone structure. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7-hydroxy-2-phenylchroman-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Hydroxy-2-phenylchroman-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-phenylchroman-4-one is unique due to its specific chroman-4-one framework, which imparts distinct biological activities compared to other similar compounds. Its hydroxyl group at the 7-position and the phenyl group at the 2-position contribute to its unique chemical properties and reactivity .

Properties

IUPAC Name

7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJPHCXKPCPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022430
Record name 7-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-36-2
Record name 7-Hydroxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6515-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxyflavanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-HYDROXYFLAVANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC64495H41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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